Penostatin E

Description

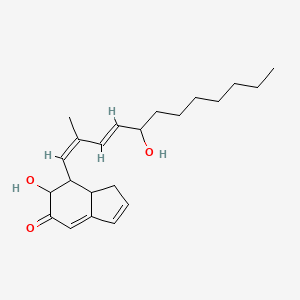

Structure

3D Structure

Properties

Molecular Formula |

C22H32O3 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

6-hydroxy-7-[(1Z,3E)-5-hydroxy-2-methyldodeca-1,3-dienyl]-1,6,7,7a-tetrahydroinden-5-one |

InChI |

InChI=1S/C22H32O3/c1-3-4-5-6-7-10-18(23)13-12-16(2)14-20-19-11-8-9-17(19)15-21(24)22(20)25/h8-9,12-15,18-20,22-23,25H,3-7,10-11H2,1-2H3/b13-12+,16-14- |

InChI Key |

COBSXLQCUDCOES-LIACPWMRSA-N |

Isomeric SMILES |

CCCCCCCC(/C=C/C(=C\C1C2CC=CC2=CC(=O)C1O)/C)O |

Canonical SMILES |

CCCCCCCC(C=CC(=CC1C2CC=CC2=CC(=O)C1O)C)O |

Synonyms |

penostatin E |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Determinants of Penostatins General Family Context

Elucidation of Biosynthetic Gene Clusters for Nucleoside Antibiotics within the Penostatin Family

The production of secondary metabolites like penostatins is orchestrated by a set of genes physically clustered together on the chromosome of the producing organism, known as a biosynthetic gene cluster (BGC). The identification of these BGCs is a critical first step in understanding and manipulating the biosynthetic pathway. nih.govresearchgate.net

In the bacterium Streptomyces antibioticus, the producer of pentostatin (B1679546), the biosynthetic gene cluster was identified through genome mining. mdpi.comnih.gov Given the known link between pentostatin biosynthesis and the L-histidine pathway, researchers used a probe based on the hisG gene from Streptomyces coelicolor to screen the genome of S. antibioticus. mdpi.com This led to the identification of a homologous gene, penA, and the surrounding gene cluster responsible for pentostatin production. mdpi.com

Similarly, in Actinomadura sp. ATCC39365, which produces the chlorinated analog 2'-chloropentostatin, a dedicated gene cluster for pentostatin biosynthesis has been identified. mdpi.com The analysis of these gene clusters in different actinomycetes provides insights into the core biosynthetic machinery and the enzymes responsible for generating structural diversity within the penostatin family.

The biosynthesis of pentostatin is not limited to bacteria; fungi are also known producers. The biosynthetic gene clusters for pentostatin and the related compound cordycepin (B1669437) have been identified in fungal species such as Aspergillus nidulans and Cordyceps militaris. researchgate.net Comparative genomics and bioinformatic analyses have been instrumental in pinpointing these clusters, revealing both similarities and differences when compared to their bacterial counterparts. nih.govnih.govmdpi.com The identification of these fungal BGCs opens up avenues for exploring the evolutionary origins of these pathways and for heterologous expression in more tractable fungal hosts. dpi.qld.gov.au

Enzymatic Steps and Proposed Intermediates in Penostatin Biosynthesis

The biosynthesis of the penostatin core structure is a complex process involving a series of enzymatic reactions that are closely intertwined with primary metabolism.

The biosynthetic pathway for pentostatin has been partially elucidated, with several key enzymes and their proposed functions identified. mdpi.com

In Streptomyces antibioticus, the enzyme PenA , an ATP phosphoribosyl-transferase, is proposed to catalyze the initial step, which involves the condensation of dATP/ATP and phosphoribosyl pyrophosphate (PRPP). mdpi.com Other key enzymes in this organism include PenG (SAH hydrolase), which is involved in the formation of adenosine (B11128), and a set of dehydrogenases (PenH , PenI , and PenJ ) that catalyze the oxidation of adenosine to 2'-keto adenosine. mdpi.com

In Actinomadura sp., a similar pathway is proposed, with AdeC and AdeL (ATP phosphoribosyltransferases) initiating the process. mdpi.com This organism also contains a homolog of the hisA gene, AdaK (phosphoribosyl isomerase), which performs a key isomerization step in the pathway. mdpi.com The functions of these and other enzymes in the respective gene clusters are summarized in the table below.

| Organism | Enzyme | Proposed Function |

| Streptomyces antibioticus | PenA | ATP phosphoribosyl-transferase |

| PenG | SAH hydrolase | |

| PenH, PenI, PenJ | Heteromeric dehydrogenases | |

| Actinomadura sp. | AdeC, AdeL | ATP phosphoribosyl-transferases |

| AdaK | Phosphoribosyl isomerase |

A notable feature of penostatin biosynthesis is its direct link to the primary metabolic pathway of L-histidine. mdpi.comwikipedia.orgslideshare.net The initial steps of pentostatin formation are believed to mirror those of histidine biosynthesis. mdpi.comnih.gov The starting materials, ATP and PRPP, are key metabolites in the cell. wikipedia.org The product of the initial condensation reaction is then thought to be converted by enzymes from the histidine pathway, namely HisI (phosphoribosyl-AMP cyclohydrolase), HisE (phosphoribosyl-ATP pyrophosphatase), and HisA (phosphoribosyl isomerase), to a common intermediate. mdpi.com This overlap highlights the intricate connection between primary and secondary metabolism in these organisms.

Strategies for Biosynthetic Pathway Manipulation and Yield Improvement

The low natural production titers of penostatins have prompted research into strategies for enhancing their yield. researchgate.netmdpi.com These approaches range from classical strain improvement to modern metabolic engineering techniques.

One successful strategy involved a combination of atmospheric and room-temperature plasma (ARTP) mutagenesis and ribosome engineering to screen for high-producing mutants of Actinomadura sp. mdpi.com This approach led to a significant increase in pentostatin production. mdpi.com Further enhancement was achieved through the optimization of fermentation conditions, including the carbon source and pH of the culture medium. mdpi.com

With the elucidation of the biosynthetic gene clusters, more targeted metabolic engineering strategies are now possible. nih.gov These can include the overexpression of key biosynthetic genes, the deletion of competing pathways, and the heterologous expression of the entire gene cluster in a more robust and high-yielding host organism. dpi.qld.gov.auuni-tuebingen.de The activation of silent or cryptic biosynthetic gene clusters through epigenetic modification is another promising avenue for increasing the production of penostatins and discovering novel analogs. nih.govfrontiersin.orgnih.gov

Metabolic Engineering Approaches for Enhanced Production

Given the lack of a defined biosynthetic pathway and identified gene cluster for Penostatins, metabolic engineering efforts to enhance the production of Penostatin E are currently speculative. However, once the BGC is identified, several strategies could be employed.

One primary approach would be the overexpression of pathway-specific positive regulatory genes or the deletion of negative regulatory genes within the native Penicillium producer. This could potentially "turn on" or amplify the expression of the entire biosynthetic pathway, leading to higher yields of this compound.

Another strategy involves precursor engineering . By identifying the primary metabolic building blocks required for Penostatin biosynthesis (e.g., specific acyl-CoA extenders for a PKS), the host's metabolism could be engineered to increase the intracellular pool of these precursors. This might involve the overexpression of genes in central carbon metabolism or the knockout of competing pathways that drain these precursors.

The table below outlines potential metabolic engineering strategies, contingent on the future identification of the Penostatin BGC.

| Metabolic Engineering Strategy | Description | Potential Outcome |

| Regulatory Gene Manipulation | Overexpression of positive regulators or deletion of negative regulators of the Penostatin BGC. | Increased transcription of biosynthetic genes and enhanced this compound production. |

| Precursor Supply Enhancement | Engineering central metabolism to increase the availability of starter and extender units for polyketide synthesis. | Higher flux through the Penostatin biosynthetic pathway. |

| Elimination of Competing Pathways | Deletion of genes for other secondary metabolite pathways that may compete for common precursors. | Redirection of metabolic resources towards this compound synthesis. |

It is important to note that the successful application of these techniques is entirely dependent on a foundational understanding of the genetic and biochemical basis of Penostatin biosynthesis, which is currently lacking.

Heterologous Expression Systems for Pathway Reconstruction

Heterologous expression, the transfer of a BGC from its native producer to a more genetically tractable host, is a powerful tool for pathway elucidation and for overcoming low production titers in the native organism. For the Penostatin family, this approach holds significant promise once the relevant gene cluster is identified.

The choice of a heterologous host is critical and would likely focus on well-characterized fungal systems such as Aspergillus nidulans or Saccharomyces cerevisiae. These hosts offer a suite of genetic tools for pathway manipulation and are often more amenable to industrial-scale fermentation.

The process would involve:

Cloning the entire Penostatin BGC from the native Penicillium species. This can be challenging for large BGCs.

Introducing the BGC into a suitable expression vector and transforming it into the chosen heterologous host.

Verifying the production of this compound or pathway intermediates in the recombinant host.

Successful heterologous expression would not only confirm the identity of the BGC but also provide a platform for pathway reconstruction. By systematically expressing subsets of the genes, the function of each enzyme in the pathway could be determined.

The following table summarizes potential heterologous hosts and their key features for Penostatin pathway reconstruction.

| Heterologous Host | Key Advantages | Potential Challenges |

| Aspergillus nidulans | Well-established genetic tools, proven host for fungal secondary metabolite production. | Potential for mis-splicing of introns from the Penicillium genes. |

| Saccharomyces cerevisiae | Rapid growth, sophisticated genetic manipulation techniques, extensive knowledge of its metabolism. | May lack necessary co-factors or post-translational modifications required for some fungal enzymes. |

The cryptic nature of the Berkeleypenostatin biosynthesis hints that simply transferring the gene cluster may not be sufficient. It might be necessary to co-express specific regulatory elements or to manipulate the host's native regulatory networks to achieve expression.

Chemical Synthesis Strategies for Penostatin E and Analogs

Enantioselective Total Synthesis of (+)-Penostatin E

The first enantioselective total synthesis of (+)-Penostatin E, a cytotoxic metabolite, has been successfully accomplished. acs.orgnih.gov The structure of Penostatin E is characterized by a densely functionalized hydroindenone carbon framework with three contiguous stereogenic centers and an olefinic side chain bearing a secondary alcohol. acs.org The synthetic strategy hinged on the highly diastereoselective and efficient execution of two key reactions to construct the core structure. acs.orgnih.govresearchgate.net

The Hosomi-Sakurai reaction is valued for its ability to form new carbon-carbon bonds while introducing a versatile alkene functionality, which can be further manipulated in subsequent synthetic steps. frontiersin.orgnih.gov The stereochemical outcome is often predictable and controllable based on the substrate and reaction conditions. frontiersin.org

Table 1: Key Features of Hosomi-Sakurai Allylation in this compound Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Lewis acid-catalyzed allylation | numberanalytics.com |

| Reactants | Carbonyl compound and allylsilane | numberanalytics.comfrontiersin.org |

| Key Outcome | Formation of a syn,syn-stereotriad | acs.org |

| Selectivity | High diastereoselectivity | acs.orgnih.gov |

| Significance | Established three contiguous stereogenic centers early in the synthesis | acs.org |

Following the establishment of the key stereocenters, the synthesis utilized an intramolecular Pauson-Khand reaction to construct the bicyclic carbon framework of this compound. acs.orgnih.gov The Pauson-Khand reaction is a formal [2+2+1] cycloaddition where an alkene, an alkyne, and carbon monoxide combine in the presence of a metal catalyst, typically cobalt, to form an α,β-cyclopentenone. wikipedia.orgrsc.org The intramolecular version of this reaction is particularly powerful for creating fused ring systems, such as the 5,5- and 6,5-membered fused bicycles common in natural products. wikipedia.orgrsc.org

In the synthesis of (+)-Penostatin E, the intramolecular Pauson-Khand reaction of a dienyne precursor proceeded with excellent diastereoselectivity to yield the core 5,6-bicyclic enone system. acs.org This step was crucial for efficiently assembling the hydroindenone core of the target molecule. acs.org The reaction is known for its high syn-selectivity concerning the bridgehead hydrogen and substituents on the newly formed cyclopentane (B165970) ring. wikipedia.org

Table 2: Role of the Intramolecular Pauson-Khand Reaction

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | [2+2+1] Cycloaddition | wikipedia.orgrsc.org |

| Components | Alkene, alkyne, and carbon monoxide (from a metal carbonyl complex) | wikipedia.org |

| Key Outcome | Construction of the bicyclic hydroindenone core | acs.org |

| Selectivity | Highly diastereoselective | acs.org |

| Significance | Efficiently formed the fused ring system of the natural product | acs.orgnih.gov |

With the core bicyclic structure in hand, the final stages of the synthesis focused on introducing the side chain and completing the tricyclic system. acs.orgnih.gov This late-stage elaboration involved a successful base-promoted elimination reaction to forge a key double bond. acs.org Furthermore, an efficient one-pot sequence combining olefination, lactonization, and desilylation was developed to convert a β-hydroxy aldehyde intermediate into the final tricyclic compound. acs.org This approach highlights a strategy of decoupling the construction of the carbon framework from the final stereochemical adjustments, a concept known as stereochemical editing, which can simplify complex syntheses. nih.gov The successful completion of these late-stage modifications provided an efficient synthetic route to enantiomerically pure (+)-Penostatin E. acs.orgnih.gov

Asymmetric Synthesis of Related Penostatin Analogs (e.g., Penostatins A-D)

The asymmetric synthesis of other members of the penostatin family, namely penostatins A, B, C, and D, has been achieved through a flexible strategy that often utilizes L-ascorbic acid as a chiral starting material. rsc.org This approach allows for the synthesis of both (+)-penostatins A and C, as well as (-)-penostatins B and D, demonstrating its versatility. rsc.org

A cornerstone of the synthetic strategy for penostatins A-D is the use of Diels-Alder reactions to construct the key carbon frameworks. researchgate.netrsc.org The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring, and its variants are among the most powerful tools in organic synthesis for building cyclic systems with high stereochemical control. researchgate.net

In one successful approach, a BF₃·OEt₂-mediated Diels-Alder reaction between a chiral dienophile derived from L-ascorbic acid and methylcyclopentadiene (B1197316) establishes the trisubstituted cyclopentane core with high chemo-, regio-, and stereoselectivity. rsc.org Following this, ozonolysis is used to cleave a double bond and set the stage for further cyclization. rsc.org Another key transformation is an intramolecular hetero-Diels-Alder reaction, which is used to construct the unique tricyclic framework of penostatins A and C. researchgate.netalbany.edu The facial selectivity of this reaction can be tuned to produce the enantiomeric tricyclic systems required for penostatins B and D. rsc.org

The assembly of the characteristic tricyclic system of the penostatins is achieved through carefully planned reaction sequences. One effective sequence involves an initial Diels-Alder reaction to form the A ring, followed by ozonolysis, and then an intramolecular hetero-Diels-Alder reaction to construct the B/C ring system with high selectivity. researchgate.net

An alternative powerful strategy involves a cascade reaction sequence. acs.orgfigshare.com This begins with an intramolecular Diels-Alder reaction of a 2-pyrone derivative to form a bicyclic intermediate. acs.orgfigshare.com This is immediately followed by a retro-hetero-Diels-Alder reaction, which involves the extrusion of carbon dioxide (decarboxylation) to furnish the core structure. acs.orgfigshare.com Such sequential or cascade reactions are highly efficient as they can build molecular complexity rapidly from simpler precursors in fewer operational steps. nih.gov

Table 3: Key Synthetic Reactions for Penostatins A-D

| Reaction | Purpose | Key Features | Reference |

|---|---|---|---|

| Diels-Alder Reaction | Construction of the trisubstituted cyclopentane A ring. | BF₃·OEt₂-mediated; high chemo-, regio-, and stereoselectivity. | rsc.org |

| Ozonolysis | Cleavage of a diene to generate a ketone intermediate. | A crucial step linking the two cycloaddition reactions. | rsc.org |

| Hetero-Diels-Alder Reaction | Formation of the tricyclic B/C ring system. | Intramolecular; tunable facial selectivity for different enantiomers. | researchgate.netrsc.org |

| Cascade Reaction | Intramolecular Diels-Alder / Retro-hetero-Diels-Alder | Efficiently builds the core framework via decarboxylation. | acs.orgfigshare.com |

Divergent Synthetic Routes for Accessing Multiple Penostatin Members

A divergent synthetic strategy is a highly efficient method in chemical synthesis that allows for the creation of multiple structurally related compounds from a common intermediate. This approach is particularly valuable in the synthesis of natural product families like the penostatins, as it streamlines the process by consolidating the complex, early-stage steps into a single pathway before branching out to the final targets. Recent research has successfully applied this methodology to the synthesis of various penostatin members, showcasing the power of this approach to generate molecular diversity from a shared molecular scaffold. researchgate.netwikipedia.org

Synthesis of a Common Tricyclic Intermediate

A key development in the synthesis of the penostatin family has been the design of a flexible strategy to construct the core tricyclic framework shared by several members. researchgate.netacs.org Notably, the asymmetric total syntheses of (+)-Penostatins A and C have been achieved from a common precursor. acs.orgust.hk The synthesis of this key intermediate involves a sequence of highly stereoselective reactions to build the complex, multi-substituted ring system.

The initial steps focus on constructing the A ring and the B/C rings of the unique tricyclic structure. This is accomplished through a carefully planned sequence involving a Diels-Alder reaction followed by ozonolysis. acs.org An exo intramolecular hetero-Diels-Alder reaction is another critical step, which proceeds with high levels of chemo-, regio-, and stereoselectivity to establish the core structure. acs.org Further functionalization, including a Sharpless asymmetric dihydroxylation, is employed to install the necessary stereocenters, leading to an advanced common intermediate ready for late-stage diversification. mdpi.comresearchgate.net

Table 1: Key Reactions in the Formation of the Common Intermediate for Penostatins A and C

| Step | Reaction Type | Key Reagents/Catalysts | Purpose | Reference |

|---|---|---|---|---|

| 1 | Diels-Alder Reaction | Chiral Dienophile, Lewis Acid (e.g., BF₃·OEt₂) | Constructs the initial carbocyclic ring with stereocontrol. | researchgate.netacs.org |

| 2 | Ozonolysis | O₃, then a reducing agent | Cleaves the double bond to allow for further functionalization. | acs.org |

| 3 | Intramolecular Hetero-Diels-Alder | Heat or Lewis Acid | Forms the fused B/C ring system with high stereoselectivity. | acs.org |

Divergent Pathways to Penostatin A and C

From the advanced common intermediate, divergent pathways are used to access different members of the penostatin family. The synthesis of (+)-Penostatin A can be completed in 19 steps using this route. acs.org A simple, high-yielding final step allows for the conversion of Penostatin A directly into (+)-Penostatin C. This transformation is a dehydration reaction, which can be achieved in 83% yield, demonstrating a highly efficient divergent step at the very end of the synthetic sequence. mdpi.com This strategy underscores the efficiency of accessing multiple complex molecules from a single, advanced precursor.

Table 2: Divergent Final Steps from Penostatin A to Penostatin C

| Precursor | Target Compound | Reaction Type | Reagents | Yield | Reference |

|---|

Synthetic Access to this compound

The structural relationship among the penostatins allows for potential interconversion, a hallmark of late-stage diversification. It has been suggested that the core structure of this compound could be accessed via an acid-catalyzed ring opening of the pyran ring in Penostatin C. scribd.com This isomerization would represent another divergent pathway from the main synthetic route.

Independently, the first enantioselective total synthesis of (+)-Penostatin E was accomplished through a distinct route that highlights the specific challenges posed by its structure. nih.gov This synthesis did not start from the same common intermediate used for Penostatins A and C, but instead relied on two other highly efficient and diastereoselective reactions to construct the carbon framework. nih.gov

The key steps in this dedicated synthesis of (+)-Penostatin E were:

A Hosomi-Sakurai allylation: This reaction was used to create a key carbon-carbon bond with high stereocontrol. nih.govfrontiersin.org

An intramolecular Pauson-Khand reaction: This cobalt-mediated cycloaddition was instrumental in constructing the fused bicyclic ring system of the molecule. nih.gov

A successful base-promoted elimination reaction and a late-stage introduction of the side chain completed this efficient synthesis of (+)-Penostatin E. nih.gov While this was a linear rather than a divergent approach from the A/C intermediate, it established a viable path to this specific family member and confirmed its absolute stereostructure. nih.gov

Table 3: Key Reactions in the Enantioselective Total Synthesis of (+)-Penostatin E

| Step | Reaction Type | Key Reagents/Catalysts | Purpose | Reference |

|---|---|---|---|---|

| 1 | Hosomi-Sakurai Allylation | Allyltrimethylsilane, TiCl₄ | Stereoselective formation of a homoallylic alcohol. | nih.govfrontiersin.org |

| 2 | Pauson-Khand Reaction | Co₂(CO)₈ | [2+2+1] cycloaddition to form the bicyclic core. | nih.gov |

Structural Analogs and Derivatives of Penostatin E

Classification and Structural Relationships within the Penostatin Natural Product Series (A-J, M)

The penostatins are a class of polyketide metabolites produced by fungi, particularly strains of Penicillium isolated from marine organisms like the green alga Enteromorpha intestinalis. researchgate.netresearchgate.net This series includes the identified compounds Penostatin A, B, C, D, E, F, G, H, I, and J. researchgate.netnih.gov These natural products are characterized by a unique and complex tricyclic core structure. researchgate.netscribd.com

The structural relationships within the series are defined by variations in oxidation patterns, saturation levels, and stereochemistry at different positions of the shared molecular scaffold. For instance, Penostatins A-C and E-I all feature a carbonyl group and exhibit significant cytotoxicity. researchgate.net The first asymmetric total syntheses of (+)-penostatins A and C have been successfully accomplished, confirming their absolute configurations. acs.org More recently, a flexible strategy has led to the asymmetric synthesis of penostatins A, B, C, and D from L-ascorbic acid, further elucidating their structural diversity. rsc.org The isolation of Penostatin J from the entomogenous fungus Isaria tenuipes expanded the series, with its structure and stereochemistry being established through detailed spectroscopic analysis and comparison with penostatins A-D. nih.gov

A key structural distinction highlighted in research is the moderate cytotoxicity of Penostatin D compared to other members like A, B, C, and E. This difference in activity is attributed to the absence of a cyclic conjugated enone system in Penostatin D, underscoring its importance for biological function. researchgate.net

Table 1: Penostatin Natural Product Series

| Compound Name | Natural Source Organism | Key Structural Features |

| Penostatin A | Penicillium sp. (from Enteromorpha intestinalis) | Cytotoxic polyketide with a tricyclic core. researchgate.netresearchgate.net |

| Penostatin B | Penicillium sp. (from Enteromorpha intestinalis) | Structural analog of Penostatin A. researchgate.netnih.gov |

| Penostatin C | Penicillium sp. (from Enteromorpha intestinalis), Isaria tenuipes | Potent cytotoxic and PTP1B inhibitory analog. researchgate.netnih.gov |

| Penostatin D | Penicillium sp. (from Enteromorpha intestinalis) | Lacks the cyclic conjugated enone system. researchgate.netrsc.org |

| Penostatin E | Penicillium sp. (from Enteromorpha intestinalis) | Cytotoxic polyketide within the series. researchgate.netresearchgate.net |

| Penostatin F | Penicillium sp. (from Enteromorpha intestinalis) | Cytotoxic polyketide with a defined stereostructure. nih.gov |

| Penostatin G | Penicillium sp. (from Enteromorpha intestinalis) | Structural analog within the cytotoxic series. researchgate.net |

| Penostatin H | Penicillium sp. (from Enteromorpha intestinalis) | Structural analog within the cytotoxic series. researchgate.net |

| Penostatin I | Penicillium sp. (from Enteromorpha intestinalis) | Cytotoxic polyketide within the series. researchgate.net |

| Penostatin J | Isaria tenuipes | PTP1B inhibitory analog. nih.gov |

Synthetic Derivatization of Penostatin Scaffolds

The complex architecture of the penostatin scaffold makes its total synthesis a significant challenge, which in turn provides opportunities for synthetic derivatization. Rather than simple chemical modifications of the isolated natural products, research has focused on total synthesis routes that allow for the creation of both the natural compounds and their designed analogs. These synthetic efforts are crucial for confirming the structures of the natural products and for producing sufficient quantities for detailed biological evaluation. acs.orgskemman.is

Key strategies in the total synthesis of penostatin scaffolds include:

Diels-Alder Reactions : This powerful reaction is a cornerstone for constructing the core six-membered rings within the tricyclic system. Recent synthetic routes have employed intramolecular Diels-Alder reactions of 2-pyrone and hetero-Diels-Alder reactions with high chemo-, regio-, and stereoselectivity to build the complex framework. researchgate.netacs.orgrsc.orgrsc.org

Cascade Reactions : Efficient synthetic strategies often employ cascade reactions, where multiple bond-forming events occur in a single step. A reported cascade involving an intramolecular Diels-Alder reaction followed by a retro-hetero-Diels-Alder (decarboxylation) reaction exemplifies this approach. acs.org

Chiral Pool Synthesis : Starting from readily available chiral molecules, such as L-ascorbic acid, allows for the enantioselective synthesis of specific penostatin stereoisomers. This approach was successfully used to create a common intermediate for the synthesis of penostatins A, B, C, and D. rsc.org

While the direct derivatization of the isolated penostatin natural product is not widely reported, the semi-synthetic modification of other polyketides from Penicillium species, such as penicillic acid, has been explored. mdpi.comnih.gov Techniques like hydrogenation and acetylation have been used to create novel derivatives from these related polyketide scaffolds, demonstrating a viable approach for generating chemical diversity that could potentially be applied to the penostatin framework. mdpi.comnih.gov The development of total synthesis routes is the most powerful tool, laying the groundwork for future production of novel, "unnatural" penostatin derivatives for further bioactivity studies. acs.org

Structure-Activity Relationship (SAR) Studies of Penostatin Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. skemman.is For the penostatin series, SAR studies have provided critical insights by comparing the bioactivities of the different natural analogs. These studies have primarily focused on their cytotoxicity against cancer cell lines and their inhibitory effects on specific enzymes.

The penostatins were initially identified based on their significant cytotoxic effects. Penostatins A, B, C, and E, isolated from a Penicillium species, all exhibited potent cytotoxicity against P388 murine lymphocytic leukemia cells. researchgate.netresearchgate.net In contrast, Penostatin D showed markedly weaker activity. This key observation led to the hypothesis that the cyclic conjugated enone moiety, present in the highly active analogs but absent in Penostatin D, is a critical structural feature for potent cytotoxicity. researchgate.net

Further studies revealed a new biological target for this class of compounds: Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type II diabetes and other metabolic diseases. Penostatin derivatives were identified as a novel class of PTP1B inhibitors. nih.gov Specifically, Penostatins A, B, and C demonstrated inhibitory activity against PTP1B, with Penostatin C being a particularly potent inhibitor. nih.govrsc.org This dual activity as both cytotoxic agents and enzyme inhibitors makes the penostatin scaffold an intriguing starting point for drug discovery. acs.org

The asymmetric total synthesis of penostatins has been crucial for SAR studies, as it confirms the absolute stereochemistry of the natural products and enables the potential synthesis of designed analogs to probe the importance of specific functional groups and stereocenters. acs.orgrsc.org

Table 2: Bioactivity of Selected Penostatin Analogs

| Compound | Biological Activity | Target/Assay | Reported Value (IC₅₀/ED₅₀) |

| Penostatin A | Cytotoxicity | P388 Leukemia Cells | ED₅₀ = 0.8 µg/mL |

| PTP1B Inhibition | Enzyme Assay | IC₅₀ = 15.87 µM | |

| Penostatin B | Cytotoxicity | P388 Leukemia Cells | ED₅₀ = 1.2 µg/mL |

| Penostatin C | Cytotoxicity | P388 Leukemia Cells | ED₅₀ = 1.0 µg/mL |

| PTP1B Inhibition | Enzyme Assay | IC₅₀ = 0.37 µM | |

| Penostatin D | Cytotoxicity | P388 Leukemia Cells | ED₅₀ = 11.0 µg/mL |

| This compound | Cytotoxicity | P388 Leukemia Cells | ED₅₀ = 0.9 µg/mL |

| Penostatin F | Cytotoxicity | P388 Leukemia Cells | ED₅₀ = 1.4 µg/mL |

| Penostatin G | Cytotoxicity | P388 Leukemia Cells | ED₅₀ = 0.5 µg/mL |

| Penostatin H | Cytotoxicity | P388 Leukemia Cells | ED₅₀ = 0.8 µg/mL |

| Penostatin I | Cytotoxicity | P388 Leukemia Cells | ED₅₀ = 1.2 µg/mL |

| Data compiled from multiple sources. researchgate.netresearchgate.net |

Future Research Directions for Penostatin E

Advanced Spectroscopic and Structural Biology Techniques for Target Characterization

A fundamental aspect of future research on Penostatin E will be the precise identification and characterization of its molecular targets. While the initial discovery highlighted its cytotoxic effects, a detailed understanding of the proteins and pathways it modulates is crucial. nih.gov Advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, will be instrumental. These techniques can provide high-resolution, three-dimensional structures of this compound in complex with its biological targets.

For instance, given that other members of the penostatin family, namely Penostatins A, B, and C, have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator in metabolic diseases, it is plausible that this compound may interact with this or other phosphatases. mdpi.comrsc.orgmdpi.com Structural biology studies could confirm this hypothesis and reveal the specific binding interactions, paving the way for rational drug design.

Integration of Synthetic Biology and Metabolic Engineering for Sustainable and Scalable Production

The natural production of this compound by its host fungus is likely to be in low quantities, a common bottleneck in the development of marine natural products. mdpi.com Synthetic biology and metabolic engineering offer powerful solutions to this challenge. Future research will likely focus on identifying and characterizing the biosynthetic gene cluster (BGC) responsible for this compound production in Penicillium sp. Once identified, these genes can be expressed in a more tractable host organism, such as Aspergillus nidulans or a high-yield industrial strain of Penicillium, to enable large-scale, sustainable production through fermentation. mdpi.comnih.gov

Furthermore, metabolic engineering techniques can be employed to optimize the production pathway. This could involve upregulating the expression of key biosynthetic genes, knocking out competing metabolic pathways, and optimizing fermentation conditions to maximize the yield of this compound. nih.gov

Exploration of Undiscovered Bioactivities through Phenotypic and Target-Based Screening

The known cytotoxic activity of this compound against P388 lymphocytic leukemia cells serves as a starting point for exploring a wider range of bioactivities. nih.govmdpi.com Future research should employ both phenotypic and target-based screening to uncover novel therapeutic applications.

Target-based screening , conversely, would involve testing this compound against a panel of known biological targets, particularly those implicated in cancer and metabolic diseases, such as other protein tyrosine phosphatases or kinases. The discovery that Penostatins A-C inhibit PTP1B provides a strong rationale for this focused approach. mdpi.comrsc.org

Computational Chemistry and Molecular Dynamics Simulations for Mechanism Prediction and Analog Design

Computational approaches will be invaluable in accelerating the research and development of this compound and its derivatives. Molecular dynamics (MD) simulations can be used to model the interaction of this compound with its putative targets, such as PTP1B, providing insights into its binding mode and mechanism of inhibition at an atomic level.

These computational models can then be used for the in silico design of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties. By understanding the structure-activity relationship (SAR) of the penostatin family, chemists can predict which modifications to the this compound scaffold are most likely to enhance its therapeutic potential. This computational pre-screening can significantly reduce the time and cost associated with synthesizing and testing new compounds.

Collaborative Research Frameworks for Comprehensive Penostatin Family Investigation

The existence of a family of related, bioactive penostatin compounds (A-I, and M) underscores the need for a collaborative research framework. nih.govmdpi.comrsc.orgresearchgate.net Such a framework would bring together experts in marine microbiology, natural product chemistry, synthetic biology, pharmacology, and computational modeling to conduct a comprehensive investigation of the entire penostatin family.

A collaborative approach would facilitate the sharing of resources and expertise, prevent duplication of effort, and accelerate the pace of discovery. By studying the penostatins as a group, researchers can gain a deeper understanding of their shared biosynthetic origins, structure-activity relationships, and therapeutic potential. This integrated approach will be crucial for translating the initial discovery of this compound and its congeners into tangible clinical applications.

Data Tables

Table 1: Cytotoxicity of Penostatin Family Compounds against P388 Lymphocytic Leukemia Cells

| Compound | ED₅₀ (µg/mL) | Source |

| Penostatin A | 0.8 | nih.govmdpi.com |

| Penostatin B | 1.2 | nih.govmdpi.com |

| Penostatin C | 1.0 | nih.govmdpi.com |

| Penostatin D | 11.0 | nih.govmdpi.com |

| This compound | 0.9 | nih.govmdpi.com |

| Penostatin F | 1.4 | nih.govmdpi.com |

| Penostatin G | 0.5 | nih.govmdpi.com |

| Penostatin H | 0.8 | nih.govmdpi.com |

| Penostatin I | 1.2 | nih.govmdpi.com |

Table 2: Known Biological Activity of Select Penostatin Compounds

| Compound | Biological Activity | Target | Source |

| Penostatin A | PTP1B Inhibition | Protein Tyrosine Phosphatase 1B | mdpi.comrsc.orgmdpi.com |

| Penostatin B | PTP1B Inhibition | Protein Tyrosine Phosphatase 1B | mdpi.comrsc.org |

| Penostatin C | PTP1B Inhibition | Protein Tyrosine Phosphatase 1B | mdpi.comrsc.orgmdpi.com |

Q & A

Q. What are the primary challenges in isolating Penostatin E from natural sources, and what methodological approaches improve yield?

Isolation of this compound is complicated by its low natural abundance and structural similarity to other penostatin analogs. Researchers often employ high-performance liquid chromatography (HPLC) with reverse-phase columns and gradient elution to separate it from co-occurring metabolites . Additionally, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming structural identity . To enhance yield, strategies like optimized extraction solvents (e.g., methanol-water mixtures) and pre-purification using solid-phase extraction (SPE) are recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure, and how can researchers ensure accuracy?

Key techniques include:

- 1D/2D NMR : For resolving stereochemistry and carbon frameworks (e.g., , , HSQC, HMBC).

- High-resolution MS (HRMS) : To confirm molecular formula.

- Infrared (IR) spectroscopy : For functional group identification. Reproducibility requires strict calibration of instruments, comparison with synthetic standards, and validation using multiple solvents (e.g., CDCl, DMSO-d) .

Q. What cell lines and assay conditions are optimal for evaluating this compound’s cytotoxicity?

this compound’s cytotoxicity is commonly tested against murine leukemia P388 cells (IC values reported in μM ranges). Assays should control for:

Q. How can researchers ensure reproducibility in this compound’s total synthesis?

Detailed experimental protocols must include:

- Reaction conditions : Temperature, solvent purity, and catalyst loading (e.g., 5 mol% Pd(PPh)).

- Chromatography parameters : Column type, solvent ratios, and retention factors (R).

- Characterization data : NMR chemical shifts and coupling constants for critical protons (e.g., vinyl or bridgehead Hs) .

Advanced Research Questions

Q. How can conflicting data regarding this compound’s biological activity be resolved through experimental design?

Discrepancies often arise from variations in assay protocols or compound purity. Researchers should:

- Systematically compare conditions : Test this compound under identical cell lines, exposure times, and solvent controls.

- Validate purity : Use HPLC-UV/ELSD (≥95% purity) and quantify impurities via LC-MS.

- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for batch effects .

Q. What strategies address stereochemical challenges in the total synthesis of this compound?

Key approaches include:

Q. How do researchers design structure-activity relationship (SAR) studies to identify this compound’s pharmacophoric regions?

SAR studies involve:

Q. What biomimetic strategies are employed in this compound synthesis, and how do they mimic natural pathways?

Biomimetic approaches focus on:

- Polyketide-inspired cyclization : Mimicking enzymatic assembly via HDDA (hexadehydro-Diels-Alder) reactions.

- Oxidative tailoring : Late-stage C-H oxidation to introduce hydroxyl groups.

- Retrosynthetic analysis : Aligning synthetic steps with hypothesized biosynthetic modules (e.g., terpene cyclase-like steps) .

Q. How can computational methods predict this compound’s molecular targets, and what validation experiments are necessary?

In silico strategies :

- Molecular docking : Screen against PTP1B or kinase databases (e.g., PDB).

- QSAR models : Use topological descriptors (e.g., logP, polar surface area) to predict bioavailability.

Validation : - In vitro enzyme assays : Measure IC against recombinant proteins.

- Gene knockout models : CRISPR/Cas9 to confirm target relevance in cell viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.